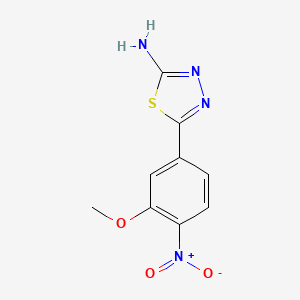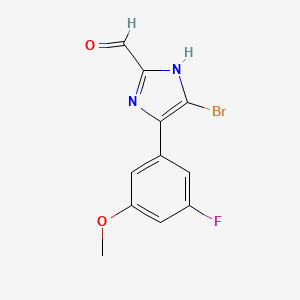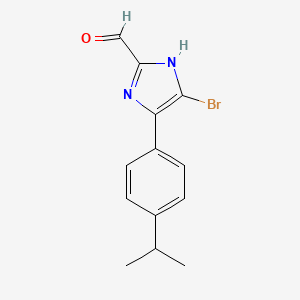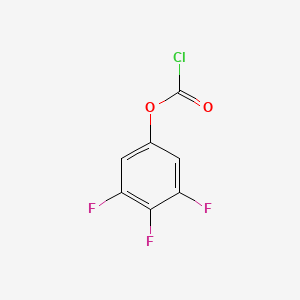
3,4,5-Trifluorophenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluorophenyl Chloroformate: is an organic compound with the molecular formula C7H2ClF3O2 . It is a derivative of phenyl chloroformate, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenyl Chloroformate typically involves the reaction of 3,4,5-trifluorophenol with phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
C6H2F3OH+COCl2→C7H2ClF3O2+HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a highly toxic gas.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trifluorophenyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form ureas.
Alcohols: Reacts to form carbonates, often in the presence of a base like pyridine.
Water: Hydrolysis occurs readily, especially under acidic or basic conditions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3,4,5-Trifluorophenol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-Trifluorophenyl Chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, this compound is used to introduce the trifluoromethyl group into drug molecules, enhancing their metabolic stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to form stable fluorinated compounds makes it valuable in developing products with enhanced efficacy and environmental stability.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of carbamates and carbonates, which are important intermediates in various chemical syntheses.
Comparación Con Compuestos Similares
Phenyl Chloroformate: Lacks the trifluoromethyl groups, making it less reactive and less stable.
2,4,6-Trifluorophenyl Chloroformate: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and properties.
3,5-Difluorophenyl Chloroformate: Contains two fluorine atoms, resulting in different chemical behavior.
Uniqueness: 3,4,5-Trifluorophenyl Chloroformate is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and stability. The trifluoromethyl groups also impart unique electronic properties, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C7H2ClF3O2 |
|---|---|
Peso molecular |
210.54 g/mol |
Nombre IUPAC |
(3,4,5-trifluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H |
Clave InChI |
UUEZRUSXGFPRFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


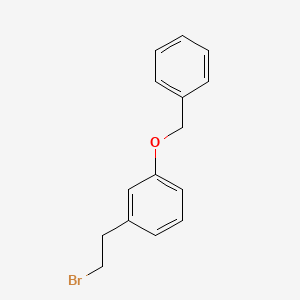
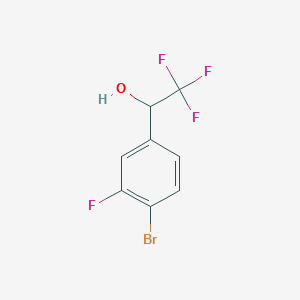
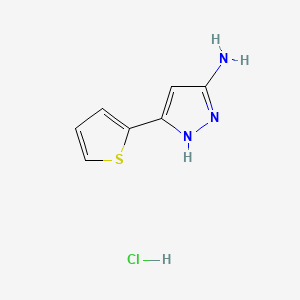
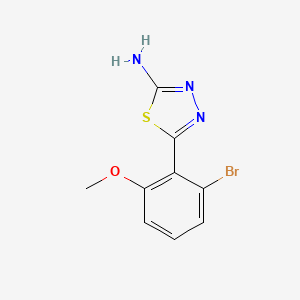

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
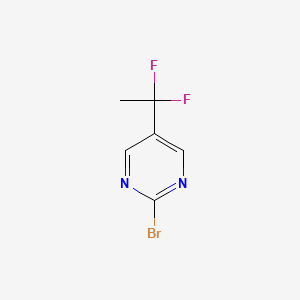
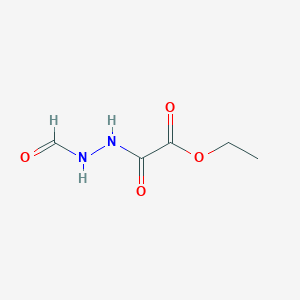
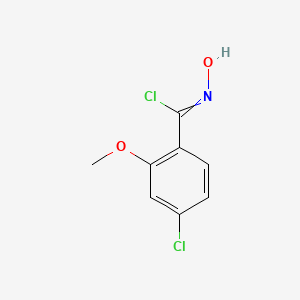
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
